4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-(3-chlorobenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-10-5-13(7-15(19)21-10)22-14-8-18(9-14)16(20)11-3-2-4-12(17)6-11/h2-7,14H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWATRPBJWUAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols or β-haloamines, under basic conditions.
Introduction of the 3-Chlorobenzoyl Group: The azetidine intermediate is then acylated with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the 1-(3-chlorobenzoyl)azetidine derivative.
Formation of the Pyranone Ring: The final step involves the reaction of the 1-(3-chlorobenzoyl)azetidine with a suitable precursor, such as 6-methyl-2H-pyran-2-one, under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyranone ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the carbonyl groups in the compound can yield alcohol derivatives.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the azetidine and pyranone rings suggests that it could interact with biological targets in unique ways, making it a candidate for drug development. Studies may focus on its antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and functional groups make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The azetidine ring could mimic natural substrates or inhibitors, while the pyranone ring might interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-((1-(3-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one with structurally related compounds from the evidence:
Structural and Functional Insights:
Azetidine-Pyranone Derivatives (Rows 1–3): The target compound and its analogs (e.g., BJ18052 and BJ12865 ) share the pyran-2-one core and azetidine ring but differ in the substituents on the azetidine nitrogen. The commercial availability of BJ18052 (CAS 1798678-09-7) suggests its utility as a research chemical, though biological data are lacking in the evidence.
Thiosemicarbazide Derivatives (Row 4): Compounds like 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)thiosemicarbazide share the 3-chlorobenzoyl motif but replace the azetidine-pyranone system with a thiosemicarbazide backbone. These derivatives exhibit high synthetic yields (85–96%), indicating robust preparation methods.
Hybrid Pyranone Derivatives (Row 5): The compound in incorporates a thiazole-pyrazole-pyranone scaffold, diverging significantly from the target’s azetidine-pyranone structure. Such hybrids are typically explored for multitarget pharmacological effects.
Research Findings and Gaps
- Synthetic Accessibility: Thiosemicarbazide derivatives () demonstrate higher yields (85–96%) compared to azetidine-pyranone analogs, which are commercially synthesized but lack yield data .
- Structural-Activity Relationship (SAR) : Substitutions on the azetidine ring (e.g., chloro vs. methoxy groups) modulate electronic and steric properties, which could impact target binding or metabolic stability.
- Limitations: No direct biological data (e.g., IC₅₀, toxicity) are provided for the target compound or its analogs in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
